molecular formula C25H34N6O B11511701 3-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one

3-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one

Cat. No.: B11511701
M. Wt: 434.6 g/mol
InChI Key: DWBUQVMRBHLKPC-UHFFFAOYSA-N
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Description

3-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE is a complex organic compound that features a unique combination of piperidine and triazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE typically involves multi-step organic reactions. The process often begins with the preparation of the piperidine and triazine intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide, and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often employing continuous flow techniques and advanced purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Solvents: Dimethylformamide, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4,6-DI(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE is unique due to its combination of piperidine, triazine, and benzazocine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H34N6O

Molecular Weight

434.6 g/mol

IUPAC Name

11-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-11-azatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C25H34N6O/c32-22-9-7-8-20-19-14-18(15-21(20)22)16-31(17-19)25-27-23(29-10-3-1-4-11-29)26-24(28-25)30-12-5-2-6-13-30/h7-9,18-19,21H,1-6,10-17H2

InChI Key

DWBUQVMRBHLKPC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N3CC4CC(C3)C5=CC=CC(=O)C5C4)N6CCCCC6

Origin of Product

United States

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